molecular formula C6H5ClN2O B13942004 6-Amino-3-chloropicolinaldehyde

6-Amino-3-chloropicolinaldehyde

Cat. No.: B13942004
M. Wt: 156.57 g/mol
InChI Key: JRYVSUGCXMOWHJ-UHFFFAOYSA-N
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Description

6-Amino-3-chloropicolinaldehyde is a heterocyclic organic compound with the molecular formula C6H5ClN2O It is a derivative of picoline, featuring an amino group at the 6th position and a chlorine atom at the 3rd position on the pyridine ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by the introduction of an amino group. One common method includes the reaction of 3-chloropicolinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group at the 6th position. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-chloropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 6-Amino-3-chloropicolinic acid.

    Reduction: 6-Amino-3-chloropicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-3-chloropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Amino-3-chloropicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The chlorine atom can undergo substitution reactions, allowing for the modification of the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-chloropicolinaldehyde: Similar structure but with the positions of the amino and chlorine groups reversed.

    6-Amino-2-chloropicolinaldehyde: Similar structure with the chlorine atom at the 2nd position.

    6-Amino-3-bromopicolinaldehyde: Similar structure with a bromine atom instead of chlorine.

Uniqueness

6-Amino-3-chloropicolinaldehyde is unique due to the specific positioning of the amino and chlorine groups, which influences its reactivity and potential applications. The presence of both an amino group and an aldehyde group on the same molecule allows for diverse chemical transformations and the synthesis of a wide range of derivatives.

Properties

IUPAC Name

6-amino-3-chloropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-3H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYVSUGCXMOWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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